molecular formula C18H22O6 B5506691 2-tert-butyl-5-[(2,5-dimethoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione

2-tert-butyl-5-[(2,5-dimethoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione

Cat. No.: B5506691
M. Wt: 334.4 g/mol
InChI Key: KPDIXHITCDVIOJ-UHFFFAOYSA-N
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Description

2-tert-butyl-5-[(2,5-dimethoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione is a complex organic compound with a unique structure that includes a dioxane ring and multiple substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-5-[(2,5-dimethoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2,5-dimethoxybenzaldehyde with a suitable dioxane derivative under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-5-[(2,5-dimethoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-tert-butyl-5-[(2,5-dimethoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-tert-butyl-5-[(2,5-dimethoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects

Comparison with Similar Compounds

Similar Compounds

    2,5-Di-tert-butyl-4-methoxyphenol: A compound with similar structural features but different functional groups.

    2-tert-butyl-1,4-dimethoxybenzene: Another related compound with a similar aromatic core but different substituents.

Uniqueness

2-tert-butyl-5-[(2,5-dimethoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione stands out due to its unique combination of a dioxane ring and multiple substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-tert-butyl-5-[(2,5-dimethoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O6/c1-17(2,3)18(4)23-15(19)13(16(20)24-18)10-11-9-12(21-5)7-8-14(11)22-6/h7-10H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDIXHITCDVIOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CC2=C(C=CC(=C2)OC)OC)C(=O)O1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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